2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride
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Overview
Description
2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-nitropropene with hydroxylamine can yield the oxazole ring, which is then further reacted with isopropylamine to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the amine group, leading to different derivatives.
Substitution: The chlorine atom in the oxazole ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring .
Scientific Research Applications
2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-1,2-oxazol-5-yl)ethanamine hydrochloride
- 2-(3-chloro-1,2-oxazol-5-yl)butan-2-amine hydrochloride
- 2-(3-chloro-1,2-oxazol-5-yl)pentan-2-amine hydrochloride
Uniqueness
2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxazole ring and amine group make it versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2731008-06-1 |
---|---|
Molecular Formula |
C6H10Cl2N2O |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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